

Aplaviroc: A Potent and Specific Negative Control for CCR5 Signaling Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aplaviroc*

Cat. No.: *B1665140*

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Application Notes

Introduction

Aplaviroc is a potent and specific, non-competitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).^{[1][2]} Initially developed as an anti-HIV therapeutic, its clinical development was halted due to concerns of hepatotoxicity.^{[2][3][4]} However, its well-characterized mechanism of action and high affinity for CCR5 make it an invaluable tool for in vitro and in vivo research as a negative control to investigate CCR5-mediated signaling pathways. By selectively blocking the interaction of CCR5 with its natural chemokine ligands, such as CCL3 (MIP-1 α), CCL4 (MIP-1 β), and CCL5 (RANTES), **Aplaviroc** allows researchers to confirm the specific involvement of CCR5 in a variety of biological processes, including inflammation, immune cell trafficking, and cancer metastasis.^{[1][5]}

Mechanism of Action

Aplaviroc binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.^[6] This allosteric binding induces a conformational change in the receptor, which prevents the binding of its cognate chemokines and blocks downstream signaling cascades.^[7] This mechanism is distinct from competitive antagonists that directly compete with ligands for the binding site. The non-competitive nature of **Aplaviroc** ensures a robust and complete blockade of CCR5 signaling, making it an ideal negative control.

Applications in Research

Aplaviroc is a powerful tool for elucidating the role of CCR5 in various physiological and pathological processes. Its primary application as a research tool is to serve as a specific negative control to demonstrate that an observed biological effect is indeed mediated by CCR5. Key research applications include:

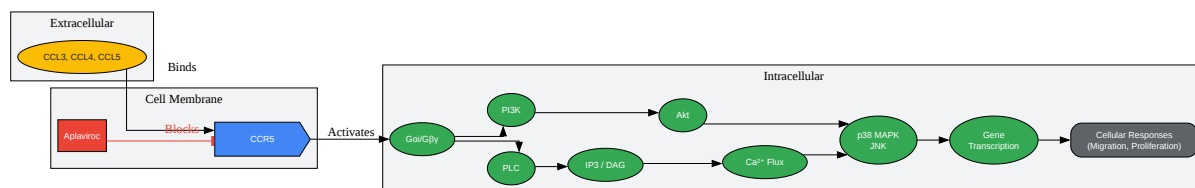
- **Inflammation and Immunology:** To confirm the role of CCR5 in leukocyte chemotaxis, recruitment of immune cells to sites of inflammation, and cytokine/chemokine production.
- **Cancer Biology:** To investigate the involvement of the CCR5/CCL5 axis in tumor growth, angiogenesis, and metastasis.[\[5\]](#)[\[8\]](#)
- **Neurobiology:** To study the role of CCR5 in neuronal migration, neuroinflammation, and the pathogenesis of neurodegenerative diseases.
- **Drug Discovery:** To validate novel CCR5-targeted therapeutics and to screen for off-target effects of other compounds.

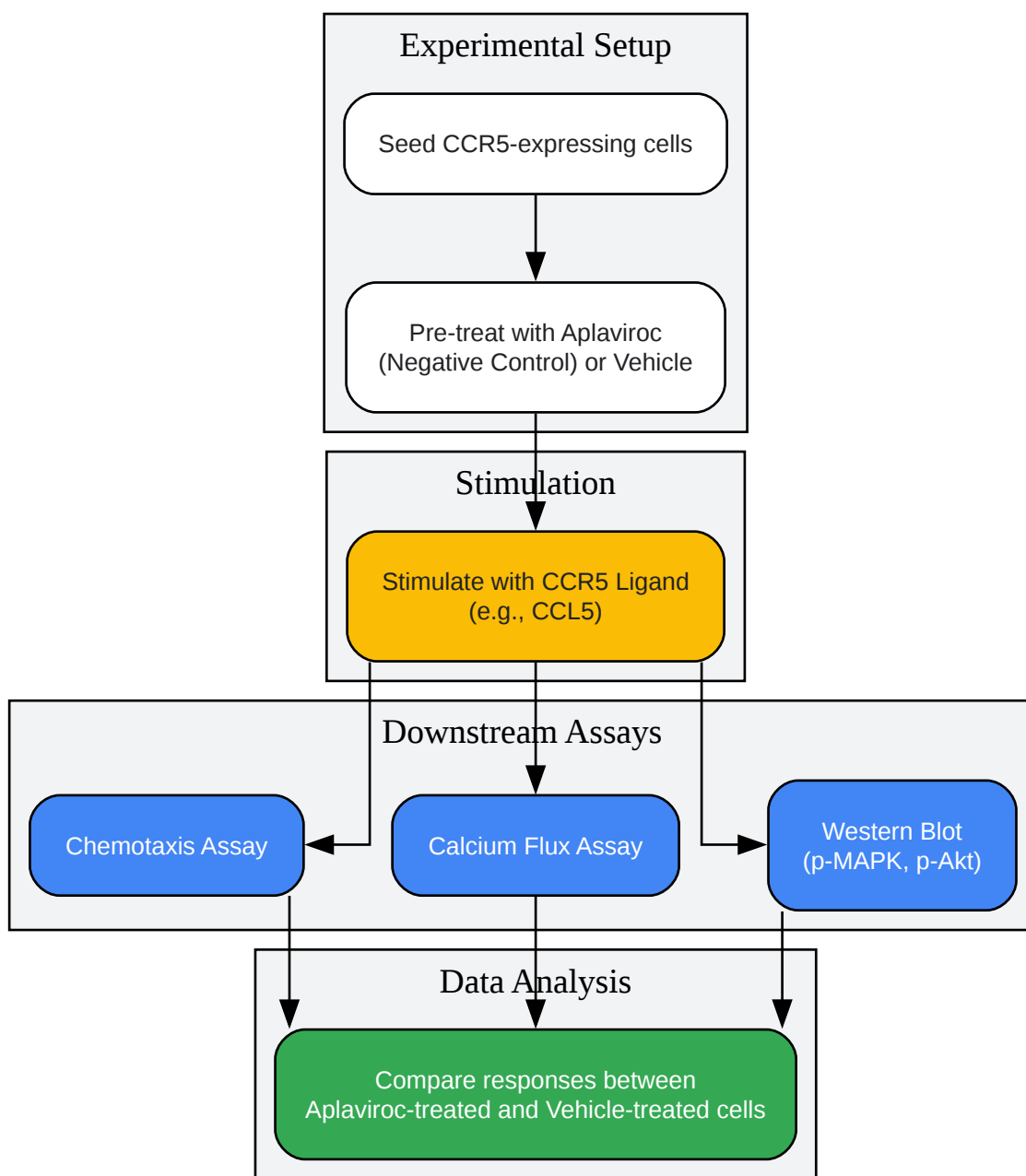
By comparing the results of experiments conducted in the presence and absence of **Aplaviroc**, researchers can confidently attribute specific cellular responses to CCR5 signaling.

Quantitative Data

Parameter	Value	Species	Assay System	Reference
IC50 (HIV-1 Ba-L)	0.4 nM	Human	Peripheral Blood Mononuclear Cells	[9]
IC50 (HIV-1 JRFL)	0.1 - 0.4 nM	Human	Cell line	[1]
Binding Affinity (Kd)	Sub-nanomolar	Human	Cell membrane preparations	[10]
Receptor Occupancy	>98% in 2-3 hours	Human	In vivo (clinical trial)	[4]

Mandatory Visualizations





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- To cite this document: BenchChem. [Amlaviroc: A Potent and Specific Negative Control for CCR5 Signaling Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665140#amlaviroc-as-a-negative-control-in-ccr5-signaling-studies]

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